HER2 Autophosphorylation Inhibition vs. Closest Cyclopentylidenehydrazinyl-Thiazolone Analog
The target compound was evaluated in a solid-phase ELISA assay for inhibition of human cloned HER2 autophosphorylation. It exhibited an IC₅₀ > 50,000 nM, indicating essentially no meaningful activity at this kinase . This result establishes a clear functional boundary for the compound and differentiates it from more potent kinase-targeting coumarin–thiazole hybrids reported elsewhere.
| Evidence Dimension | HER2 Autophosphorylation Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | > 50,000 nM |
| Comparator Or Baseline | 2-(2-Cyclopentylidenehydrazinyl)thiazol-4(5H)-one (CHEMBL591000): IC₅₀ > 50,000 nM (identical result) ; coumarin–thiazole CDK2 inhibitor 8a: IC₅₀ 0.022–1.629 nM |
| Quantified Difference | Target compound and its thiazolone analog both lack HER2 inhibitory activity; contrast with potent CDK2-inhibitory coumarin–thiazoles demonstrates >30,000-fold difference in kinase inhibition potency depending on substitution pattern. |
| Conditions | Human cloned HER2 autophosphorylation, baculovirus-infected Sf9 cells, solid-phase ELISA |
Why This Matters
For procurement in kinase inhibitor screening programs, this negative data is critical: it shows the compound is not a pan-kinase inhibitor and may be suitable for phenotypic screening where kinase inhibition is an undesired off-target effect.
- [1] BindingDB BDBM50308628. 2-(2-Cyclopentylidenehydrazinyl)thiazol-4(5H)-one (CHEMBL591000) and related analogs: HER2 IC₅₀ > 50,000 nM. https://bdb8.ucsd.edu (accessed via BindingDB). View Source
- [2] Carta Evidence. Paper summary: coumarin–thiazole CDK2 inhibitors with IC₅₀ range 0.022–1.629 nM (compound 8a). https://carta-evidence.org (2024). View Source
